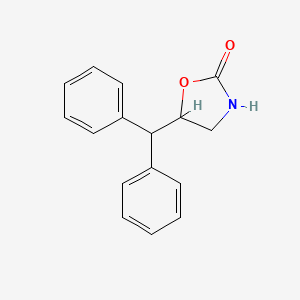

5-(Diphenylmethyl)-2-oxazolidinone

Description

Overview of Oxazolidinone Heterocycles in Organic Synthesis

Oxazolidinones are a class of five-membered heterocyclic compounds that incorporate both a nitrogen and an oxygen atom within the ring. stackexchange.com The 2-oxazolidinone (B127357) scaffold, in particular, has proven to be a robust and versatile platform in organic chemistry. nih.gov Beyond their foundational use as chiral auxiliaries, oxazolidinone derivatives have been explored for a wide range of applications, including their use as intermediates in the synthesis of complex natural products and as pharmacophores in medicinal chemistry. nih.govrsc.org Their rigid cyclic structure and the presence of a stereogenic center that can be derived from readily available chiral precursors, such as amino acids, make them highly valuable in asymmetric synthesis. bioorg.org

Historical Context of Chiral Oxazolidinones as Synthetic Tools

The widespread use of chiral oxazolidinones as auxiliaries in stereoselective synthesis was pioneered by Professor David A. Evans and his research group. These compounds, often referred to as "Evans auxiliaries," revolutionized the field of asymmetric synthesis by providing a reliable and predictable method for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. caltech.edu The initial work focused on the diastereoselective alkylation of enolates derived from N-acyloxazolidinones, demonstrating high levels of stereocontrol. caltech.edu This seminal research opened the door for the application of these auxiliaries in a broad spectrum of transformations, including aldol (B89426) reactions, conjugate additions, and Diels-Alder reactions. thieme-connect.com The ability to predictably generate a desired stereoisomer and subsequently remove the auxiliary under mild conditions has cemented the legacy of chiral oxazolidinones as a cornerstone of modern organic synthesis. williams.edu

Structural Features and Stereochemical Properties of 5-(Diphenylmethyl)-2-oxazolidinone

This compound is a specific chiral auxiliary that possesses a diphenylmethyl group at the C5 position of the oxazolidinone ring. This bulky substituent plays a crucial role in directing the stereochemical outcome of reactions. The two phenyl groups create a significant steric hindrance, effectively blocking one face of the enolate derived from the corresponding N-acyl derivative. This steric bias forces incoming electrophiles to approach from the less hindered face, leading to a high degree of diastereoselectivity.

The stereochemistry of the final product is dictated by the absolute configuration of the stereocenter at the C5 position of the oxazolidinone ring. Both (S)-5-(diphenylmethyl)-2-oxazolidinone and (R)-5-(diphenylmethyl)-2-oxazolidinone can, in principle, be synthesized, allowing access to either enantiomer of the desired product. The synthesis of such chiral oxazolidinones often commences from the corresponding chiral amino alcohols. For instance, the synthesis of enantiomerically pure 5-substituted oxazolidinones can be achieved from chiral aziridines, with retention of configuration. bioorg.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₅NO₂ |

| Molecular Weight | 253.30 g/mol |

| Melting Point | Not Reported |

| Boiling Point | Not Reported |

| Solubility | Not Reported |

| Appearance | Not Reported |

Data for this specific compound is not widely available in public databases.

Research Landscape and Emerging Trends for Oxazolidinone Derivatives in Chemical Research

Research involving oxazolidinone derivatives continues to be an active area of investigation. While the foundational work on Evans auxiliaries has been well-established, new applications and modifications are continuously being explored. One emerging trend is the development of novel oxazolidinone-based chiral auxiliaries with unique steric and electronic properties to achieve different or improved selectivity in asymmetric transformations.

Furthermore, the oxazolidinone scaffold is a prominent feature in many medicinally important compounds, particularly as antibacterial agents. nih.gov The development of new generations of oxazolidinone-based antibiotics is a critical area of research aimed at combating antibiotic resistance. nih.gov While the primary utility of this compound lies in its role as a chiral auxiliary, the broader research landscape for oxazolidinones highlights their enduring importance in both academic and industrial chemical research. The principles of stereocontrol established with auxiliaries like this compound continue to inform the design of new catalysts and synthetic methodologies.

Compound Names Mentioned in this Article

Structure

2D Structure

3D Structure

Properties

CAS No. |

66892-83-9 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

5-benzhydryl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C16H15NO2/c18-16-17-11-14(19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18) |

InChI Key |

NNQLFOCRIKZWOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Applications of 5 Diphenylmethyl 2 Oxazolidinone in Asymmetric Synthesis

Asymmetric Alkylation Reactions

The alkylation of enolates derived from N-acyl-5-(diphenylmethyl)-2-oxazolidinones is a robust method for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. The steric hindrance provided by the diphenylmethyl group effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

α-Alkylation of Acyl Oxazolidinones

The general strategy for the α-alkylation of N-acyl oxazolidinones involves the deprotonation of the α-proton of the acyl group to form a rigid metal-chelated (Z)-enolate. williams.edu This enolate is then treated with an alkyl halide. The bulky diphenylmethyl substituent at the C5 position of the oxazolidinone auxiliary sterically directs the incoming electrophile to the face opposite to this group, resulting in a high degree of diastereoselectivity. williams.eduharvard.edu

The choice of base is crucial for the efficient formation of the enolate. Strong bases such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) are commonly employed at low temperatures to ensure kinetic control and high (Z)-enolate selectivity. williams.eduharvard.edu A wide range of electrophiles, including primary alkyl halides, can be used to introduce the desired α-substituent. The diastereoselectivity of these reactions is often excellent, with diastereomeric ratios frequently exceeding 95:5. sigmaaldrich.com

A significant extension of this methodology is the α-tertiary alkylation of N-(arylacetyl)oxazolidinones. This transformation allows for the direct installation of an all-carbon quaternary center adjacent to a benzylic tertiary carbon with high diastereoselectivity. nih.gov This is a challenging transformation, and the use of zirconium enolates has been shown to be effective in achieving this type of sterically demanding alkylation. nih.gov

Table 1: Diastereoselective α-Alkylation of N-Acyl-5-(diphenylmethyl)-2-oxazolidinone Derivatives (Note: Data is representative of the types of transformations possible with this class of auxiliary, as specific data for the 5-diphenylmethyl derivative is consolidated from general principles of Evans auxiliaries.)

| Acyl Group | Base | Electrophile | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Propionyl | NaHMDS | Benzyl (B1604629) bromide | THF | -78 | >90 | >95:5 | williams.edu |

| Phenylacetyl | ZrCl₄/Hünig's base | t-Butyl bromide | CH₂Cl₂ | rt | 75 | >98:2 | nih.gov |

| Acetyl | LDA | Allyl iodide | THF | -78 | ~85 | ~90:10 | harvard.edu |

| Butyryl | NaHMDS | Methyl iodide | THF | -78 to 0 | ~90 | >95:5 | williams.edu |

Tandem Alkylation Strategies

While one-pot double alkylations of a single enolate are not commonly reported, the concept of tandem or sequential reactions where the initial alkylation product is further elaborated is a powerful strategy in synthesis. An N-acylated 5-(diphenylmethyl)-2-oxazolidinone can be alkylated with high diastereoselectivity, and then, after removal of the auxiliary, the resulting chiral carboxylic acid can undergo further transformations.

A more direct tandem approach involves a sequence of reactions where the chiral auxiliary controls multiple bond-forming events in a single synthetic operation without isolation of intermediates. For instance, a conjugate addition followed by an enolate trapping with an alkylating agent can be envisioned. In such a sequence, the this compound auxiliary would first direct a Michael addition, and the resulting enolate would then be stereoselectively alkylated. While specific examples detailing this exact tandem sequence with this particular auxiliary are not prevalent in the literature, the principles of enolate chemistry suggest its feasibility.

Asymmetric Aldol (B89426) Condensations

The Evans aldol reaction is a powerful and widely used method for the stereoselective synthesis of β-hydroxy carbonyl compounds. The use of N-acyl-5-(diphenylmethyl)-2-oxazolidinone as a chiral auxiliary allows for predictable and high levels of stereocontrol.

Evans' Aldol Reaction Derivatives

The classic Evans aldol reaction involves the formation of a boron enolate from an N-acyl oxazolidinone. chem-station.comalfa-chemistry.com The reaction of this enolate with an aldehyde proceeds through a chair-like six-membered transition state, as described by the Zimmerman-Traxler model. alfa-chemistry.com This model accurately predicts the formation of the syn-aldol product. The stereochemical outcome is dictated by the chelation of the boron atom to both carbonyl oxygens of the oxazolidinone and the enolate, creating a rigid structure. The bulky substituent on the auxiliary then directs the approach of the aldehyde.

In the case of N-acyl-5-(diphenylmethyl)-2-oxazolidinone, the voluminous diphenylmethyl group provides excellent facial discrimination, leading to high diastereoselectivity in the formation of the syn-aldol adduct. nih.gov The reaction is typically carried out at low temperatures, and the choice of boron reagent (e.g., dibutylboron triflate) and base (e.g., triethylamine) is critical for achieving high yields and selectivities. chem-station.comnih.gov

Stereochemical Control in Aldol Reactions Utilizing the Auxiliary

The high degree of stereochemical control in aldol reactions using the this compound auxiliary is a direct consequence of the well-ordered transition state. alfa-chemistry.comnih.gov The (Z)-boron enolate, which is preferentially formed, reacts with the aldehyde via a transition state that minimizes 1,3-diaxial interactions. The large diphenylmethyl group effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. This results in the predictable formation of one of the four possible diastereomeric aldol products in high excess.

The reliability of this method has made it a staple in the synthesis of complex molecules, including natural products, where the precise control of stereochemistry is paramount. chem-station.com By selecting the appropriate enantiomer of the chiral auxiliary and the desired aldehyde, one can access any of the possible syn-aldol stereoisomers. It has also been demonstrated that by using different Lewis acids, such as titanium tetrachloride, the stereochemical outcome of the reaction can sometimes be reversed to favor the anti-aldol product, although this is less common for boron enolates. scielo.org.mx

Table 2: Diastereoselective Evans' Aldol Reactions with N-Acyl-5-(diphenylmethyl)-2-oxazolidinone (Note: Data is representative and based on established principles of Evans' aldol reactions, as specific comprehensive tables for this exact auxiliary are not readily available.)

| N-Acyl Group | Boron Reagent | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Propionyl | Bu₂BOTf | Isobutyraldehyde | 80-95 | >99:1 | chem-station.comnih.gov |

| Propionyl | Bu₂BOTf | Benzaldehyde | 80-90 | >98:2 | chem-station.com |

| Acetyl | TiCl₄/Sparteine | Various | 70-90 | (predominantly syn) | scielo.org.mx |

| Propionyl | MgCl₂/TMSCl/Et₃N | Enolizable Aldehydes | 60-85 | (predominantly anti) | nih.gov |

Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated N-acyl oxazolidinones, often referred to as the asymmetric Michael addition, is another key application of the this compound auxiliary. This reaction allows for the stereoselective formation of a new carbon-carbon bond at the β-position of the acyl group.

The N-enoyl derivatives of this compound are excellent Michael acceptors. The chiral auxiliary effectively controls the facial selectivity of the nucleophilic attack on the β-carbon. A variety of nucleophiles can be employed, with organocuprates being particularly common and effective.

The reaction of an α,β-unsaturated N-acyl oxazolidinone with a Gilman cuprate (B13416276) (R₂CuLi) or a higher-order cuprate typically proceeds with high diastereoselectivity. The bulky diphenylmethyl group of the auxiliary dictates the conformation of the enone system, exposing one face to nucleophilic attack while shielding the other. This leads to the formation of a β-substituted product with a high degree of stereocontrol. The resulting enolate can be protonated or trapped with another electrophile, further increasing the synthetic utility of this method.

Copper-catalyzed additions of Grignard reagents to N-enoyl oxazolidinones have also been shown to be highly diastereoselective. nih.gov This method provides an alternative to the use of stoichiometric organocuprate reagents.

Table 3: Diastereoselective Michael Additions to N-Enoyl-5-(diphenylmethyl)-2-oxazolidinone Derivatives (Note: This data is representative of Michael additions to Evans-type auxiliaries, as specific data for the 5-diphenylmethyl derivative is consolidated from these sources.)

| N-Enoyl Group | Nucleophile | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Crotonyl | Me₂CuLi | THF | -78 | ~90 | >95:5 | nih.gov |

| Cinnamoyl | Bu₂CuLi | THF | -78 | ~85 | >95:5 | researchgate.net |

| Crotonyl | PhMgBr (Cu cat.) | THF/DMS | -78 | ~90 | >98:2 | nih.gov |

| Acryloyl | Et₂Zn/Alkyl iodide | CH₂Cl₂ | -10 | ~85 | (up to >90% de) | doi.org |

Conjugate Additions to α,β-Unsaturated N-Acyl Oxazolidinones

Conjugate addition reactions to α,β-unsaturated N-acyl oxazolidinones derived from this compound are a cornerstone of asymmetric synthesis, enabling the formation of chiral carbon-carbon and carbon-heteroatom bonds. In these reactions, the chiral auxiliary is first acylated with an α,β-unsaturated carboxylic acid derivative to form an N-acyl imide. This substrate is then reacted with a nucleophile, such as an organocuprate or a thiol. The bulky diphenylmethyl substituent effectively shields one face of the molecule, compelling the nucleophile to attack the β-carbon from the less hindered face. This process establishes a new stereocenter at the β-position with a high degree of predictability and control. The utility of this method has been demonstrated in the synthesis of optically active chiral sulfur compounds through the conjugate addition of alkyl thiols, a reaction that is otherwise challenging to achieve with high enantioselectivity. nih.gov

Stereochemical Outcomes and Diastereoselectivity

The primary advantage of using this compound as a chiral auxiliary in conjugate additions is the exceptional level of diastereoselectivity achieved. The steric hindrance provided by the diphenylmethyl group ensures a highly ordered transition state. For instance, the addition of organocuprates to (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones, a structurally related auxiliary, proceeds with high diastereoselectivity, generally greater than 95% diastereomeric excess (d.e.). researchgate.net This high level of stereocontrol is crucial for the synthesis of complex molecules with multiple stereocenters. After the addition reaction, the chiral auxiliary can be cleaved under mild conditions, yielding the desired chiral product and recovering the auxiliary for potential reuse.

Asymmetric Reformatsky Reactions

The Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal, is a robust method for forming β-hydroxy esters. nih.gov When integrated with a chiral auxiliary like this compound, this reaction can be rendered highly stereoselective.

Application in Stereoselective Carbon-Carbon Bond Formation

In an asymmetric Reformatsky reaction, an N-(α-bromoacetyl)oxazolidinone derived from this compound is used as the α-halo carbonyl component. This chiral reactant forms a zinc enolate upon treatment with activated zinc. The subsequent reaction with an aldehyde or ketone proceeds through a sterically constrained, chelated transition state. The bulky diphenylmethyl group of the auxiliary dictates the facial selectivity of the approach to the electrophilic carbonyl compound. This methodology provides a reliable route to enantiomerically enriched β-hydroxy carbonyl compounds, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. The reaction's utility stems from its ability to form carbon-carbon bonds under relatively neutral conditions, which allows for excellent functional group tolerance. nih.gov

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition reaction for the construction of six-membered rings. The use of chiral auxiliaries attached to the dienophile can induce significant asymmetry in the final cycloadduct.

Chiral Induction in Cycloaddition Reactions

When this compound is used to form an α,β-unsaturated N-acyl imide, it creates a chiral dienophile. In the presence of a Lewis acid, this dienophile adopts a rigid, chelated conformation. The Lewis acid, often a dialkylaluminum chloride, coordinates to the carbonyl oxygens of the oxazolidinone. This coordination, combined with the steric bulk of the diphenylmethyl group, effectively blocks one face of the dienophile. researchgate.net Consequently, the diene approaches from the less hindered face, leading to a highly diastereoselective cycloaddition. researchgate.netnih.gov This strategy has been successfully applied to reactions with various dienes, including cyclic and acyclic variants, consistently affording high levels of asymmetric induction. researchgate.netscribd.com The resulting cycloadducts can then be further elaborated, with the chiral auxiliary being removed at a later stage.

| Dienophile Auxiliary | Diene | Lewis Acid | endo:exo Ratio | Diastereoselectivity | Yield (%) |

| (S)-N-crotonyl-4-phenyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 95:5 | >99:1 (endo) | 82 |

| (S)-N-acryloyl-4-phenyl-2-oxazolidinone | Isoprene | Et₂AlCl | 83:17 | >99:1 (endo) | 36 |

This table presents data for structurally similar phenyl-oxazolidinone auxiliaries, illustrating the high selectivity typical for this class of compounds in Diels-Alder reactions. researchgate.net

Enantioselective Reductions and Oxidations

Beyond controlling the stereochemistry of reactions at positions α and β to the carbonyl group of an N-acyl derivative, chiral oxazolidinones can also direct enantioselective reductions and oxidations.

In the context of enantioselective reductions , the N-acyl derivative, for instance, an N-pyruvoyl oxazolidinone, can be reduced to the corresponding N-lactoyl derivative. The stereochemical outcome of the reduction of the ketone is dictated by the chiral environment provided by the oxazolidinone auxiliary, leading to the formation of a chiral alcohol with high diastereoselectivity.

For enantioselective oxidations , while direct oxidation of the auxiliary itself is not its primary application, the chiral environment it creates can influence the oxidation of nearby functional groups. For example, in an α,β-unsaturated N-acyl oxazolidinone, the double bond can be subjected to asymmetric dihydroxylation or epoxidation. The facial selectivity of the oxidizing agent's approach would be influenced by the steric bulk of the diphenylmethyl group, leading to an enantiomerically enriched product. While less common than their use in conjugate additions and alkylations, these applications further highlight the versatility of the oxazolidinone auxiliary in asymmetric synthesis.

Stereoselective Reduction of Oxazolidinone Derivatives

Currently, there is a notable absence of specific studies in the peer-reviewed literature detailing the stereoselective reduction of N-acylated derivatives of this compound. However, drawing parallels with other well-known Evans auxiliaries, it is plausible to hypothesize the potential outcomes of such reactions. For instance, the reduction of an N-acyl-5-(diphenylmethyl)-2-oxazolidinone with various reducing agents would be expected to yield chiral alcohols. The facial selectivity of the hydride attack would be dictated by the steric hindrance imposed by the diphenylmethyl group, potentially leading to high diastereoselectivity. The precise nature of this stereodirection would require empirical investigation.

Oxidative Transformations of the Oxazolidinone Moiety

Synthesis of Complex Organic Molecules

The utility of a chiral auxiliary is ultimately demonstrated by its successful application in the synthesis of complex, high-value molecules.

Chiral Auxiliaries in Total Synthesis of Natural Products

While Evans-type oxazolidinones are frequently employed in the total synthesis of natural products, there are no documented instances where this compound has been specifically used as the chiral auxiliary. Its potential in this arena remains to be explored. The unique stereochemical environment it provides could offer advantages in specific synthetic contexts where other auxiliaries have proven less effective.

Intermediates for Pharmaceutical Scaffolds and Fine Chemicals

The oxazolidinone ring is a recognized pharmacophore present in several approved drugs, most notably the antibiotic linezolid. While this compound itself is not a known pharmaceutical ingredient, its derivatives could serve as valuable intermediates. The synthesis of N-aryl derivatives, for example, could be a pathway to novel pharmaceutical scaffolds. The lipophilic nature of the diphenylmethyl group might also be exploited to modulate the physicochemical properties of target molecules.

Preparation of N-Sulfinyloxazolidinone Reagents

N-Sulfinyloxazolidinones are valuable reagents for the asymmetric synthesis of chiral amines. These are typically prepared by reacting the oxazolidinone with a sulfinyl chloride. There is no specific literature describing the preparation of an N-sulfinyl derivative from this compound. However, the general synthetic route should be applicable. The resulting N-sulfinyloxazolidinone would be a novel chiral sulfinylating agent, and its efficacy in asymmetric synthesis would be a subject for future research.

Mechanistic Investigations and Stereocontrol Principles

Transition State Analysis in Asymmetric Inductions

The stereochemical outcome of reactions employing oxazolidinone auxiliaries, such as the Evans aldol (B89426) reaction, is determined by the relative energies of the diastereomeric transition states. nih.govacs.org These transition states can be broadly categorized into chelation-controlled and non-chelated pathways.

In many reactions involving N-acylated oxazolidinones, a Lewis acid is used to form a chelated intermediate. For instance, in boron-mediated aldol reactions, the boron triflate coordinates to both the carbonyl oxygen of the N-acyl group and the oxygen of the oxazolidinone ring. This creates a rigid, six-membered ring transition state. youtube.com This chelation forces the enolate to adopt a specific conformation, leading to highly predictable stereochemical outcomes. The Zimmerman-Traxler model is often invoked to rationalize the facial selectivity in these reactions, where the bulky substituent on the oxazolidinone ring directs the approach of the electrophile to the less hindered face of the enolate. youtube.com

Density functional theory (DFT) calculations have been employed to investigate the transition states of aldol reactions involving titanium enolates derived from Evans propionyl oxazolidinone. nih.govacs.org These studies have shown that chelated transition states, where the titanium atom coordinates to both the carbonyl oxygen of the auxiliary and the enolate oxygen, are crucial in determining the stereoselectivity. nih.govacs.org The formation of a neutral TiCl3-enolate is facilitated by the presence of the ring carbonyl group, which can lead to the selective formation of the "non-Evans" syn aldol product under certain conditions. nih.govacs.org

In the absence of a strongly chelating metal, or with certain substrates, non-chelated transition state models become relevant. In these scenarios, the stereochemical outcome is primarily governed by dipolar repulsion and steric interactions. For N-acyl oxazolidinones, a dipole moment exists between the N-acyl carbonyl group and the oxazolidinone ring carbonyl. To minimize this repulsion, the molecule adopts a conformation where these two groups are oriented anti-periplanar to each other. This conformational preference, in turn, influences the facial bias of the enolate, directing the approach of the electrophile. uwindsor.ca

Even in non-chelated pathways, the attack of the electrophile typically occurs from the less hindered face of the enolate through a chair-like transition state, with the substituent of the aldehyde preferring an equatorial position. nih.govacs.org Computational studies on titanium enolates have indicated a preference for the "Evans" syn aldol product via non-chelated transition states. nih.govacs.org The high stereoselectivity observed experimentally is rationalized by the significant energy differences between the diastereomeric transition states. nih.govacs.org

Role of the Diphenylmethyl Moiety in Stereochemical Control

The substituent at the 5-position of the oxazolidinone ring plays a pivotal role in dictating the degree and sense of asymmetric induction. The diphenylmethyl group in 5-(diphenylmethyl)-2-oxazolidinone is particularly effective in this regard.

The bulky diphenylmethyl group exerts significant steric influence, effectively blocking one face of the enolate derived from the N-acylated auxiliary. This steric hindrance forces the incoming electrophile to approach from the opposite, less hindered face, leading to high diastereoselectivity. williams.edu In alkylation reactions of N-acyl oxazolidinones, for example, the alkylating agent preferentially adds to the face opposite the diphenylmethyl substituent. williams.edu This principle is a cornerstone of the application of Evans-type auxiliaries in asymmetric synthesis. wikipedia.orgwikipedia.org The attack from the less hindered face of the enolate is a common feature in both chelated and non-chelated pathways. nih.govacs.org

Table 1: Diastereoselectivity in the Alkylation of an N-Propionyl Oxazolidinone Auxiliary

| Electrophile | Diastereomeric Ratio (trans:cis) |

| Allyl iodide | 98:2 |

Data sourced from a multistep asymmetric synthesis experiment. williams.edu

While steric effects are dominant, the electronic nature of the diphenylmethyl group can also influence the reactivity of the enolate. The two phenyl rings are electron-withdrawing by induction, which can affect the nucleophilicity of the corresponding enolate. However, the primary role of the diphenylmethyl group is widely considered to be its steric bulk in directing the stereochemical course of the reaction.

Understanding the Oxazolidinone Ring Conformation

X-ray crystallographic studies of chiral oxazolidinone derivatives have shown that the five-membered ring can be flexible. mdpi.com For instance, in one study, the ring adopted a shallow envelope conformation with the carbon atom bearing the substituent acting as the flap. mdpi.com This conformational preference minimizes steric interactions and places the bulky group in a pseudo-equatorial position, maximizing its directing effect. The inherent conformational bias of the oxazolidinone ring, coupled with the steric demands of the diphenylmethyl group, creates a well-defined and predictable stereochemical environment for asymmetric transformations.

Conformational Analysis and its Impact on Stereoselection

The stereodirecting power of this compound, particularly when used as a chiral auxiliary in N-acylated form, is fundamentally linked to its conformational rigidity. The large diphenylmethyl substituent at the C5 position plays a crucial role in dictating the spatial arrangement of the entire molecule.

In reactions such as enolate alkylation, the N-acyl derivative is deprotonated to form a metal enolate. The coordination of a metal cation (e.g., Li⁺, Na⁺, or Zr⁴⁺) to the carbonyl oxygen of the acyl group and the ring oxygen of the oxazolidinone locks the N-acyl group in a specific conformation, typically leading to the formation of a (Z)-enolate. This chelated intermediate adopts a conformation that minimizes steric strain. The bulky diphenylmethyl group effectively shields one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered face, resulting in a highly diastereoselective bond formation. nih.gov

The specific conformation can be analyzed using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which helps in determining the predominant conformers in solution by measuring through-space interactions between protons. mdpi.com Computational modeling using Density Functional Theory (DFT) is also employed to calculate the relative energies of different conformers and transition states, providing insight into the most likely reaction pathways. researchgate.net

Intramolecular Interactions (e.g., π-π stacking, C-H…O interactions)

The conformational preferences of this compound derivatives are further stabilized by a network of weak intramolecular interactions. The two phenyl rings of the diphenylmethyl group are ideally positioned to engage in non-covalent interactions.

π-π Stacking and C-H···π Interactions: Aromatic rings can interact through stacking of their π-systems. In the case of the diphenylmethyl group, an edge-to-face arrangement, a type of C-H···π interaction where a C-H bond from one ring points towards the face of the other, is highly probable. Such interactions have been shown to be crucial in establishing the conformation of similar molecules, like phenylalanine derivatives bearing a benzophenone (B1666685) group, effectively locking the rotation of the phenyl rings. nih.gov This conformational restriction is critical for maintaining a well-defined steric environment around the reactive center.

C-H…O Interactions: Intramolecular hydrogen bonds of the C-H…O type can also contribute to conformational stability. mdpi.com The hydrogen atoms on the phenyl rings can interact with the lone pairs of the carbonyl oxygen or the ring oxygen of the oxazolidinone core. These interactions, though weak individually, collectively help to rigidify the molecular structure, which is essential for effective stereocontrol. mdpi.comresearchgate.net

Proposed Catalytic Cycles for Specific Transformations

The synthesis of the oxazolidinone core itself is a key transformation, and several catalytic cycles have been proposed. A prominent method involves the cycloaddition of carbon dioxide to aziridines.

One such process utilizes a Gallium-based catalyst. shu.ac.uk A proposed catalytic cycle for this transformation is initiated by the coordination of the aziridine (B145994) to the Ga-catalyst. This is followed by a nucleophilic attack of an iodide co-catalyst, leading to the ring-opening of the aziridine. Carbon dioxide then inserts into the gallium-amide bond. The final step is an intramolecular cyclization that releases the oxazolidinone product and regenerates the active catalyst. shu.ac.uk

A catalyst-free approach for the synthesis of 5-aryl-2-oxazolidinones from aziridines and compressed CO₂ has also been developed. x-mol.com In this proposed mechanism, the reaction is believed to be autocatalytic, where an adduct formed in situ between the aziridine and CO₂ facilitates the transformation. x-mol.com

Table 1: Ga-Catalyzed Synthesis of 3-benzyl-5-phenyl-1,3-oxazolidin-2-one shu.ac.uk

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity (3a:2a) |

| 1 | 1.0 | 90 | 91 | 97:3 |

| 2 | 1.0 | 80 | 93 | 98:2 |

| 3 | 1.0 | 70 | 95 | >99:1 |

| 4 | 1.0 | 60 | >99 | >99:1 |

| 5 | 0.5 | 60 | >99 | >99:1 |

Reaction conditions: 1.0 mmol aziridine, 2.0 mol% TBAI, 24 hours. Product 3a is the desired regioisomer.

Elucidation of Intermediates and Rate-Determining Steps

Understanding the intermediates and rate-determining steps within a catalytic cycle is crucial for optimizing reaction conditions.

In the Ga-catalyzed cycloaddition of CO₂ to aziridines, DFT studies have identified an unusual ligand-assisted ring-opening of the aziridine as a key step. shu.ac.uk The study suggests that the interaction with the catalyst's ligand promotes this initial activation. For other transformations, such as the stereoselective synthesis of 4,5-disubstituted oxazolidinones, a tandem asymmetric aldol reaction followed by a Curtius rearrangement is utilized. nih.gov The key intermediates in this sequence are a chiral auxiliary-bound acyl azide, which upon heating, rearranges to an isocyanate intermediate that subsequently cyclizes to form the oxazolidinone ring. nih.gov

In the α-tertiary alkylation of N-(arylacetyl)oxazolidinones, the reaction proceeds through zirconium enolates. nih.gov Evidence suggests the formation of a cationic tertiary-alkyl intermediate, which then reacts with the nucleophilic enolate. nih.gov The rate of these reactions is often dependent on the formation of these key intermediates.

Ligand-Substrate Interactions

When employed as a chiral auxiliary, the N-acylated this compound can be considered a chiral ligand that complexes with a metal and directs the reaction of a substrate (the electrophile). The primary interactions governing stereoselectivity are steric and electronic.

The formation of a rigid, chelated metal enolate is the cornerstone of this control. The metal ion, acting as a Lewis acid, coordinates to the two carbonyl oxygen atoms (one from the acyl group, one from the auxiliary), creating a five- or six-membered ring. This chelation forces the N-acyl group into a planar and rigid conformation. The substrate, typically an electrophile, then approaches this complex. The very large diphenylmethyl group at the C5 position acts as a powerful steric shield, blocking one face of the enolate. The electrophile is therefore forced to attack from the opposite, less hindered face, leading to high levels of diastereoselectivity. This model of a "ligand-substrate" interaction, where the auxiliary dictates the trajectory of the incoming substrate, is fundamental to its synthetic utility. nih.govsigmaaldrich.com

Table 2: Stereoselective α-Tertiary Alkylation of an N-(phenylacetyl)oxazolidinone nih.gov

| Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| t-BuBr | 3-phenyl-3-(tert-butyl)propanoic acid derivative | 85 | >20:1 |

| 1-AdBr | 3-phenyl-3-(1-adamantyl)propanoic acid derivative | 75 | >20:1 |

| 1-chloro-1-methylcyclohexane | 3-phenyl-3-(1-methylcyclohexyl)propanoic acid derivative | 71 | >20:1 |

Reactions performed using a zirconium enolate of the N-(phenylacetyl)oxazolidinone auxiliary.

Computational Chemistry and Theoretical Studies

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of oxazolidinones, which are known for their antibacterial properties, docking studies are instrumental in understanding their mechanism of action at the molecular level.

Prediction of Ligand-Receptor Interactions (General Oxazolidinone Context)

While specific docking studies on 5-(Diphenylmethyl)-2-oxazolidinone are not extensively documented in publicly available literature, the broader class of oxazolidinones has been the subject of numerous such investigations. These studies typically involve docking oxazolidinone derivatives into the active site of their biological targets, such as the bacterial ribosome.

These computational models help in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for the ligand's binding affinity. For instance, in the case of antibacterial oxazolidinones, the N-aryl group and the C5-substituent are known to play critical roles in binding to the ribosomal peptidyl transferase center. The diphenylmethyl group in this compound, with its two phenyl rings, would be expected to engage in significant hydrophobic and π-stacking interactions with residues in the binding pocket.

A study on N-aryl-oxazolidinone-5-carboxamide derivatives, for example, utilized three-dimensional quantitative structure-activity relationship (3D-QSAR) models to elucidate the structural requirements for anti-HIV-1 integrase activity. core.ac.uk These models are built upon the alignment of a series of compounds and can reveal which steric and electronic features are favorable for activity.

| Interaction Type | Potential Interacting Groups on this compound | Typical Receptor Residues |

| Hydrogen Bonding | Oxazolidinone carbonyl oxygen, N-H group | Amino acid side chains (e.g., Ser, Thr, Asn, Gln), backbone atoms |

| Hydrophobic Interactions | Diphenylmethyl group, phenyl rings | Aliphatic and aromatic amino acid side chains (e.g., Ala, Val, Leu, Ile, Phe, Trp) |

| π-Stacking | Phenyl rings of the diphenylmethyl group | Aromatic amino acid side chains (e.g., Phe, Tyr, Trp, His) |

Binding Energy Calculations (e.g., MM/GBSA)

To quantify the strength of the predicted ligand-receptor interactions, binding energy calculations are often performed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a protein. This method combines molecular mechanics energies with continuum solvation models.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the geometry, reactivity, and spectroscopic properties of molecules.

Transition State Characterization and Energy Profiling

DFT calculations are invaluable for elucidating reaction mechanisms by locating and characterizing the energies of reactants, products, intermediates, and transition states. For the synthesis of oxazolidinones, DFT can be used to map out the potential energy surface of a reaction, providing a detailed understanding of the reaction pathway.

For instance, the synthesis of 3-aryl-2-oxazolidinones can be challenging. acs.org DFT studies can help in understanding the energetics of different synthetic routes, such as those involving the ring-opening of epoxides followed by intramolecular cyclization. researchgate.net By calculating the activation energies for different steps, the rate-determining step of a reaction can be identified, and reaction conditions can be optimized.

Prediction of Stereoselectivity and Reaction Outcomes

Many applications of oxazolidinones, particularly as chiral auxiliaries, rely on their ability to control the stereochemical outcome of a reaction. DFT calculations can be employed to predict and explain the stereoselectivity observed in such reactions. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the major product can be predicted. The steric hindrance imposed by the bulky diphenylmethyl group at the C5 position would be a critical factor in directing the approach of reagents, and DFT can quantify these steric effects.

Conformational Analysis of this compound and its Derivatives

The three-dimensional shape of a molecule is crucial for its reactivity and biological activity. The this compound molecule possesses considerable conformational flexibility due to the rotation around the single bonds connecting the diphenylmethyl group to the oxazolidinone ring.

DFT calculations can be used to perform a thorough conformational analysis to identify the low-energy conformers of the molecule. This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The results of such an analysis can provide insights into the preferred shape of the molecule in different environments. The steric interactions between the two phenyl rings and the oxazolidinone ring will be the primary determinants of the conformational landscape.

Quantitative Structure-Activity Relationships (QSAR) and Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are crucial for predicting the activity of new, unsynthesized compounds and for guiding the design of molecules with enhanced properties. nih.gov

For oxazolidinone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. nih.gov These methods build a statistical model by correlating the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields.

A study on tricyclic oxazolidinone antibacterials demonstrated the effectiveness of CoMFA and CoMSIA in developing predictive QSAR models. nih.gov The models, built from a training set of 33 compounds, showed good predictive power for a test set of 9 compounds, with high correlation coefficients (r²) and cross-validated coefficients (q²). nih.gov The CoMFA model, in particular, provided a robust correlation for the antibacterial activity. nih.gov

Similarly, QSAR studies on other heterocyclic compounds with structural similarities to this compound, such as 3,5-diphenyl-2-thioxoimidazolidin-4-ones, have been used to predict their inhibitory activity against cyclooxygenase enzymes. These studies establish regression equations based on molecular descriptors like area, volume, logP, and various energetic and electronic parameters to predict biological activity.

Table 1: Statistical Parameters of a 3D-QSAR Study on Tricyclic Oxazolidinones

| Parameter | CoMFA | CoMSIA |

|---|---|---|

| Conventional r² | 0.975 | 0.940 |

| Cross-validated q² | 0.523 | 0.557 |

| Training Set Size | 33 | 33 |

| Test Set Size | 9 | 9 |

Data derived from a study on tricyclic oxazolidinones as antibacterial agents. nih.gov

The this compound scaffold is a derivative of the well-known Evans' oxazolidinone auxiliaries. These chiral auxiliaries are pivotal in asymmetric synthesis for their ability to direct the stereochemical outcome of reactions with high predictability and reliability. researchgate.netresearchgate.net Computational tools play a significant role in understanding the mechanism of stereoselection and in designing new, more efficient catalysts and auxiliaries.

Computational ligand design has been successfully employed in stereoselective cycloisomerization reactions. nih.gov Theoretical investigations can uncover unexpected reaction pathways and reveal how the electronic structure of a ligand dramatically influences reaction rates and enantioselectivity. nih.gov For instance, in a rhodium-catalyzed cycloisomerization, computational studies were key to designing an optimal phosphoramidite (B1245037) ligand that significantly enhanced both reaction rate and enantioselectivity. nih.gov

The design of catalysts can be guided by a descriptor-based approach, where a small number of calculated properties, such as adsorption energies or transition state energies, are used to predict catalytic performance. This approach, often employing Density Functional Theory (DFT) calculations, has been used to design and screen catalysts for various reactions, including dehydrogenation and hydrogenation.

Table 2: Computational Approaches in Catalyst Design

| Computational Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energetics and pathways. | Provides understanding of reaction mechanisms and helps identify key descriptors for catalyst screening. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of catalyst-substrate complexes. | Elucidates the role of flexibility and conformational changes in catalysis. frontiersin.org |

| QSAR/QSPR | Correlation of catalyst structure with activity and selectivity. | Enables the prediction of performance for new catalyst designs based on structural descriptors. nih.gov |

Understanding the interactions between a ligand, such as a this compound derivative, and its biological target is fundamental for drug design. Molecular docking and pharmacophore modeling are essential computational techniques for this purpose. nih.govnih.gov

Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target. nih.govfiveable.me A pharmacophore model for a series of N-aryl-oxazolidinone-5-carboxamides as HIV-1 protease inhibitors was developed to predict their inhibitory activity. researchgate.net The discovery of 3,5-diphenyl-1,3-oxazolidin-2-one derivatives as potent inhibitors of delta-5 desaturase was also guided by a pharmacophore model constructed from the common features of several initial hit compounds. researchgate.net

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.govmdpi.com For example, docking studies of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives against various bacterial and fungal targets helped to elucidate their probable mechanisms of action. mdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

In a study of MMP-9 inhibitors, ligand-based pharmacophore modeling and 3D-QSAR analysis were combined with molecular docking to understand the crucial interactions for inhibitory activity. nih.gov The analysis highlighted the importance of hydrogen-bonding and π–π interactions with specific amino acid residues in the active site. nih.gov

Table 3: Common Pharmacophore Features in Drug Design

| Feature | Description | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | An atom with a hydrogen atom that can be donated to form a hydrogen bond. | Interaction with electron-rich atoms (e.g., oxygen, nitrogen) in the receptor. nih.gov |

| Hydrogen Bond Acceptor | An electron-rich atom that can accept a hydrogen bond. | Interaction with hydrogen bond donor groups in the receptor. nih.gov |

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | π-π stacking interactions with aromatic residues in the receptor. nih.gov |

| Hydrophobic Group | A nonpolar group that avoids contact with water. | Interaction with hydrophobic pockets in the receptor. nih.gov |

| Positive/Negative Ionizable | A group that can carry a formal positive or negative charge at physiological pH. | Electrostatic interactions with charged residues in the receptor. nih.gov |

Derivatization and Analog Development of 5 Diphenylmethyl 2 Oxazolidinone

Modification at the Nitrogen Atom

The nitrogen atom of the 5-(diphenylmethyl)-2-oxazolidinone ring is a primary target for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation, N-acylation, and N-arylation reactions. These modifications significantly influence the compound's biological and chemical characteristics.

N-Alkylation and N-Acylation:

N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy in medicinal chemistry to modulate lipophilicity and receptor binding. For instance, N-alkylation of pyrazole (B372694) derivatives, a related heterocyclic system, has been extensively studied to produce compounds with potential biological activities. nih.gov Similarly, N-acylation, the introduction of an acyl group, is a critical modification. For example, N-acyl-5,5-dimethyloxazolidin-2-ones can act as equivalents for aldehydes in chemical reactions. rsc.org The choice of the acyl group can impact the compound's reactivity and stability.

N-Arylation:

The synthesis of N-aryl-5-substituted-2-oxazolidinones is of significant interest, particularly in the development of antibacterial agents. researchgate.netresearchgate.net A general and versatile method involves the coupling of N-aryl carbamates with suitable reagents like (S)-epichlorohydrin to yield N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives in a single step. researchgate.netarkat-usa.org This approach has proven effective for the rapid preparation of numerous oxazolidinone analogues. researchgate.net The nature of the aryl substituent can be varied to fine-tune the electronic properties and biological activity of the resulting molecule. researchgate.net

Table 1: Examples of N-Substituted Oxazolidinone Derivatives

| Starting Material | Reagent | Product | Reaction Type |

| N-Aryl Carbamate (B1207046) | (S)-Epichlorohydrin | N-Aryl-5(S)-aminomethyl-2-oxazolidinone | Coupling |

| This compound | Alkyl Halide | N-Alkyl-5-(diphenylmethyl)-2-oxazolidinone | N-Alkylation |

| This compound | Acyl Chloride | N-Acyl-5-(diphenylmethyl)-2-oxazolidinone | N-Acylation |

Substituent Effects on the Diphenylmethyl Group

Modifying the phenyl rings of the diphenylmethyl group at the 5-position offers another avenue for creating analogs with diverse properties. The introduction of various substituents can alter the steric and electronic nature of the entire molecule.

Systematic studies on the effects of phenyl ring substituents in other molecular scaffolds, such as TEMPO-type nitroxides, have shown that the position and nature of the substituent can significantly influence reactivity and redox properties. rsc.org These findings suggest that similar modifications to the diphenylmethyl group of this compound could lead to predictable changes in its chemical behavior.

Research on related structures like 2,5-diphenyl-1,3-oxazolines has demonstrated that altering substituents on the phenyl ring can impact biological activity. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can affect the molecule's interaction with biological targets. nih.gov While direct studies on the substituent effects on the diphenylmethyl group of this specific oxazolidinone are limited, the principles from related systems provide a strong rationale for exploring such modifications.

Table 2: Potential Substituent Effects on the Diphenylmethyl Group

| Substituent Type | Potential Effect on Activity | Rationale |

| Electron-donating groups (e.g., -OCH3, -CH3) | May enhance binding to electron-deficient targets. | Increases electron density of the phenyl rings. |

| Electron-withdrawing groups (e.g., -NO2, -CF3) | May enhance binding to electron-rich targets. | Decreases electron density of the phenyl rings. |

| Halogens (e.g., -F, -Cl, -Br) | Can modulate lipophilicity and metabolic stability. | Introduces polarizability and can block sites of metabolism. |

Introduction of Chirality at Other Ring Positions

The stereochemistry of the oxazolidinone ring is a critical determinant of its biological activity. While this compound possesses a chiral center at the C5 position, introducing additional stereocenters, particularly at the C4 position, can lead to the development of novel chiral auxiliaries and biologically active molecules. nih.gov

The synthesis of trans-4,5-disubstituted oxazolidin-2-ones can be achieved through methods like the intramolecular conjugate addition of N-p-toluenesulfonyl carbamates. researchgate.net Furthermore, highly stereoselective syntheses of chiral 4,5-substituted 2-oxazolidinones have been developed starting from β-keto esters, proceeding through a bioreduction and a concerted rearrangement to yield products with high enantiomeric and diastereomeric excess. researchgate.net

The stereoselective synthesis of vicinally substituted 2-oxazolidinones has also been reported from α,β-unsaturated lactams, yielding highly substituted products with complete control over the relative stereochemistry. nih.gov These synthetic strategies open up possibilities for creating a wide range of chiral this compound analogs with defined stereochemistry at multiple positions on the ring. researchgate.net

Synthesis of Highly Functionalized Oxazolidinone Derivatives

The this compound scaffold can serve as a starting point for the synthesis of more complex and highly functionalized derivatives. These derivatives often exhibit interesting biological properties.

For example, 5-functionalized enantiomerically pure oxazolidin-2-ones can be prepared from chiral aziridines bearing an electron-withdrawing group at the C-2 position. bioorg.orgnih.gov This method allows for the introduction of various functional groups at the 5-position with retention of configuration. bioorg.orgnih.gov

Furthermore, the oxazolidinone ring itself is a key pharmacophore in several approved drugs. researchgate.net The development of novel synthetic routes to functionalized oxazolidinones is an active area of research. researchgate.netorientjchem.org For instance, a series of 5-substituted oxazolidinones with different functionalities at the 5-position have been synthesized and evaluated for their antibacterial activity. nih.gov While some studies suggest that an acetamidomethyl group at the C-5 position is optimal for antibacterial activity, other research has identified alternative substitutions, such as a C-5 triazole group, that also confer potent activity. nih.govresearchgate.net

The synthesis of highly substituted 2-oxazolidinones can also be achieved through diastereospecific reactions, such as the oxidative rearrangement of α,β-unsaturated γ-lactams, which allows for the creation of multiple stereocenters with high control. nih.gov These advanced synthetic methods enable the construction of complex oxazolidinone derivatives based on the this compound core structure.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Applications for 5-(Diphenylmethyl)-2-Oxazolidinone

The foundational success of this compound in directing asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions has paved the way for its exploration in more complex and novel transformations. thieme-connect.comwikipedia.org Future research is focused on expanding its synthetic repertoire beyond these canonical reactions.

One promising area is its application in photoredox catalysis and radical reactions. The controlled generation and reaction of radical intermediates offer a powerful tool for C-C and C-X bond formation. Research is anticipated to explore the use of N-acyl oxazolidinones derived from this compound as precursors for chiral radicals, where the bulky diphenylmethyl group can effectively bias the stereochemical outcome of subsequent radical trapping or cyclization events.

Furthermore, its use in stereoselective C-H functionalization reactions is a burgeoning field. Directing the functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis for its atom economy. The oxazolidinone core could serve as a directing group, positioning a catalyst to act on a specific C-H bond within the acylated substrate, with the chiral environment of the auxiliary controlling the stereochemistry.

Additionally, the development of novel tandem or cascade reactions initiated by an oxazolidinone-mediated stereoselective step is an active area of investigation. Such processes, where multiple bonds are formed in a single operation, increase synthetic efficiency. For instance, a highly diastereoselective conjugate addition could be followed by an intramolecular cyclization, all under the stereochemical control of the this compound auxiliary, to rapidly construct complex molecular architectures.

| Research Focus | Potential Transformation | Expected Outcome |

| Photoredox Catalysis | Asymmetric Radical Alkylation | Access to stereodefined quaternary carbon centers. |

| C-H Functionalization | Directed Asymmetric C-H Arylation | Efficient synthesis of complex chiral molecules from simple precursors. |

| Cascade Reactions | Diastereoselective Michael Addition/Intramolecular Cyclization | Rapid assembly of polycyclic systems with high stereocontrol. |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch processing to continuous flow manufacturing is revolutionizing the pharmaceutical and fine chemical industries. pharmtech.com Flow chemistry offers superior control over reaction parameters, enhanced safety, and potential for seamless multi-step synthesis. almacgroup.com The integration of this compound chemistry into these automated platforms is a key future direction.

Developing robust, scalable flow protocols for the acylation, stereoselective reaction, and cleavage of the auxiliary is a primary objective. This involves overcoming challenges such as the handling of slurries (e.g., with lithium salt byproducts) and integrating in-line purification and analysis (Process Analytical Technology, PAT). almacgroup.com The high surface-area-to-volume ratio in microreactors can allow for rapid and precise temperature control, which is critical for maintaining high diastereoselectivity in many oxazolidinone-based reactions, such as enolate alkylations that are often run at very low temperatures (-78 °C). almacgroup.com

Moreover, automated platforms enable high-throughput screening and optimization of reaction conditions. rsc.org By combining robotic liquid handlers with miniaturized flow reactors, vast libraries of substrates and reaction parameters can be rapidly evaluated to identify optimal conditions for a given transformation using the this compound auxiliary. This accelerates the discovery of new applications and expands the substrate scope for known reactions. rsc.orgsci-hub.se

| Technology | Application to this compound | Key Advantages |

| Continuous Flow Reactors | Asymmetric alkylation and aldol reactions. | Enhanced temperature control, improved safety for hazardous reagents, easier scalability. almacgroup.commaynoothuniversity.ie |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions and substrates. | Rapid optimization, discovery of new reactions, reduced development time. rsc.org |

| In-line Analytics (PAT) | Real-time monitoring of reaction conversion and diastereoselectivity. | Improved process control and understanding, ensures product quality. |

Exploration of New Catalytic Systems for Oxazolidinone Synthesis and Reactivity

While Evans-type auxiliaries are highly effective, their synthesis and removal require stoichiometric reagents. Research is increasingly focused on catalytic approaches for both the synthesis of the oxazolidinone ring itself and for its subsequent reactions.

A significant emerging trend is the catalytic synthesis of oxazolidinones from readily available starting materials like aziridines and carbon dioxide (CO2). shu.ac.uk This approach is highly atom-economical and utilizes a greenhouse gas as a C1 feedstock. Research is focused on developing new catalysts, such as gallium-based systems, that can promote this cycloaddition with high regioselectivity and under mild conditions to afford the desired 5-substituted oxazolidinone. shu.ac.uk A catalyst-free approach using compressed CO2 has also been explored, where the in-situ formed adduct of aziridine (B145994) and CO2 is proposed to self-catalyze the reaction.

Another frontier is the development of catalytic, enantioselective reactions that use the N-acyloxazolidinone not as a chiral director, but as a reactive partner. For instance, transition-metal catalyzed cross-coupling reactions could potentially be developed where the N-acyl group is transferred under catalytic control, though this area remains less explored.

| Catalytic Approach | Reaction | Significance |

| Gallium-based Catalysis | Cycloaddition of CO2 to N-substituted 2-(diphenylmethyl)aziridine | Atom-economical, regioselective synthesis of the core oxazolidinone structure from sustainable feedstocks. shu.ac.uk |

| Compressed CO2 (Catalyst-Free) | Cycloaddition of CO2 to aziridines | Green chemistry approach, avoiding metal catalysts and organic solvents. |

| Transition-Metal Catalysis | Reactions of N-acyl oxazolidinones | Potential for novel catalytic cycles and bond formations. researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques for Intermediates and Products

A deep understanding of reaction mechanisms is crucial for optimizing existing methods and designing new ones. Advanced spectroscopic and crystallographic techniques are being leveraged to gain unprecedented insight into the transient intermediates that govern the stereochemical outcome of reactions involving this compound.

In situ spectroscopic methods, such as low-temperature NMR and IR spectroscopy, can be used to observe the formation and structure of metal enolates derived from N-acyl oxazolidinones. These studies help to elucidate the precise geometry of the chelated intermediate, confirming the models proposed by Evans that explain the high diastereoselectivity observed in alkylation and aldol reactions.

X-ray crystallography provides definitive proof of the solid-state structure of stable products and, in some cases, key intermediates. elsevierpure.com The systematic analysis of crystal structures of various products derived from this compound helps to build a comprehensive database that correlates structure with reactivity and stereoselectivity. Computational methods, particularly Density Functional Theory (DFT), are used in conjunction with experimental data to model transition states and calculate energy differences between diastereomeric pathways, providing a theoretical underpinning for the observed experimental results. elsevierpure.comnih.gov

| Technique | Application | Insights Gained |

| In Situ NMR/IR Spectroscopy | Characterization of lithium and sodium enolate intermediates. | Elucidation of chelate structure and aggregation state in solution. |

| Single-Crystal X-ray Diffraction | Determination of the absolute and relative stereochemistry of products. | Unambiguous structural proof; analysis of intermolecular interactions. elsevierpure.com |

| Density Functional Theory (DFT) | Modeling of transition states for aldol and alkylation reactions. | Rationalization of observed stereoselectivity; prediction of outcomes for new substrates. nih.gov |

Synergistic Approaches Combining Chiral Auxiliary Strategies with Organocatalysis or Biocatalysis

One of the most exciting frontiers in asymmetric synthesis is the combination of different catalytic modes to achieve transformations that are not possible with a single system. Combining the reliable stereocontrol of the this compound auxiliary with the unique reactivity of organocatalysis or biocatalysis offers powerful synergistic potential.

For example, an organocatalyst could be used to generate a chiral electrophile that then reacts with an enolate controlled by the oxazolidinone auxiliary. This "matched" pairing could lead to exceptionally high levels of diastereoselectivity. Conversely, an enzyme could perform a selective transformation on a remote part of a molecule already containing a chiral center established by the auxiliary, enabling the synthesis of highly complex polyfunctional molecules.

A notable example involves the use of a homogeneous Brønsted acid-base organocatalyst in an aza-Henry reaction involving a substrate where chirality could later be introduced or influenced by an auxiliary. pharmtech.com While not directly using the auxiliary in the catalytic step, this demonstrates the principle of combining different modes of asymmetric induction. Future work will likely see more direct integration, where the enzyme or organocatalyst operates on the N-acylated oxazolidinone substrate itself. This dual-stereocontrol strategy represents a sophisticated approach to tackling major challenges in the synthesis of complex chiral molecules.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 5-(Diphenylmethyl)-2-oxazolidinone, and how can reaction conditions be optimized?

Answer:

A Pd-catalyzed sequential oxidative aminocarbonylation-cyclocarbonylation process is a robust method for synthesizing 2-oxazolidinones. For this compound, α,α-disubstituted 2-ynylamines and secondary amines can serve as precursors under PdI₂ catalysis. Key optimization parameters include solvent selection (water-promoted systems enhance yield), temperature control (80–100°C), and catalyst loading (1–5 mol%). Side reactions, such as double-bond shifts in monosubstituted substrates, can be mitigated by maintaining anhydrous conditions .

Basic: Which analytical techniques are effective for characterizing this compound, and how should parameters be selected?

Answer:

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) like SP-CF6 is critical for resolving enantiomers. For example, structurally similar 4-(Diphenylmethyl)-2-oxazolidinone (compound 32) showed a retention time of 0.5 min, k₁ = 5.63, and α = 1.01 under mobile phase DMAP . Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Key parameters include column temperature (25–40°C), flow rate (1.0 mL/min), and mobile phase composition (e.g., hexane/isopropanol mixtures).

Advanced: How can researchers resolve chromatographic co-elution of this compound with structurally analogous compounds?

Answer:

Low α values (e.g., α = 1.01 for compound 32 ) indicate poor resolution. Strategies include:

- Mobile phase optimization : Adjusting polarity with additives like trifluoroacetic acid (TFA) or triethylamine (TEA).

- Column selection : Using CSPs with cationic/basic cyclofructan derivatives (e.g., SP-CF6) for enhanced enantioselectivity.

- Temperature gradients : Increasing column temperature to 40°C improves peak separation by reducing retention time variability .

Advanced: What strategies enable asymmetric synthesis of this compound derivatives for chiral applications?

Answer:

Fluorous oxazolidinone chiral auxiliaries, such as (4S,5R)-4-benzyl-5-heptadecafluorooctyl-2-oxazolidinone, facilitate stereoselective aldol reactions. Key steps:

- Acylation : Propionylation of the auxiliary ensures regiocontrol.

- Titanium-mediated aldol reactions : TiCl₄ and (-)-sparteine achieve >90% enantiomeric excess (ee).

- Fluorous separation : Perfluorinated tags simplify purification via fluorous solid-phase extraction (F-SPE) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

While specific toxicity data for this compound is limited, analogous oxazolidinones (e.g., Toloxatone) require:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the metabolic stability of this compound compare to other oxazolidinones?

Answer:

Metabolic pathways for oxazolidinones often involve hydroxylation or demethylation. For example, cimoxatone (a 5-substituted oxazolidinone) is metabolized to 5-(hydroxymethyl)-2-oxazolidinone derivatives via cytochrome P450 enzymes. Comparative studies should focus on:

- In vitro microsomal assays : Human liver microsomes (HLMs) incubated with NADPH.

- Metabolite profiling : LC-MS/MS to identify hydroxylated or glucuronidated products .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Docking studies : Target MAO-A (monoamine oxidase A) using AutoDock Vina to predict binding affinities.

- QSAR models : Correlate substituent effects (e.g., diphenylmethyl vs. xylyl) with inhibitory potency.

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Basic: What spectroscopic signatures distinguish this compound from its regioisomers?

Answer:

- ¹H NMR : The diphenylmethyl group exhibits two doublets (δ 4.8–5.2 ppm, J = 12–14 Hz) for benzylic protons.

- ¹³C NMR : The oxazolidinone carbonyl resonates at δ 155–160 ppm.

- IR : Strong C=O stretch at 1740–1760 cm⁻¹ and N-H stretch (if present) at 3200–3400 cm⁻¹ .

Advanced: What mechanistic insights explain the Pd-catalyzed cyclocarbonylation of 2-ynylamines to form 2-oxazolidinones?

Answer:

The reaction proceeds via:

Oxidative aminocarbonylation : Pd⁰ inserts into the alkyne, forming a π-alkynyl-Pd complex.

CO insertion : Generates an acyl-Pd intermediate.

Cyclocarbonylation : Intramolecular nucleophilic attack by the amine forms the oxazolidinone ring.

Side products (e.g., 3H-oxazol-2-ones) arise from β-hydride elimination in monosubstituted substrates .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.